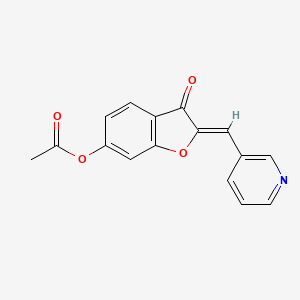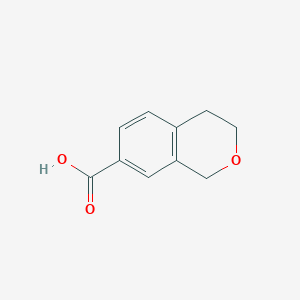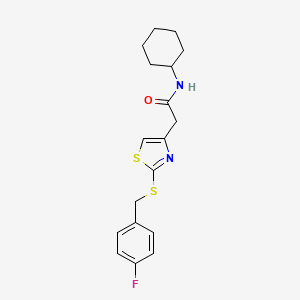![molecular formula C17H14FN3O4S2 B2458587 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 921837-51-6](/img/structure/B2458587.png)
4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide, also known as GSK2334470, is a small molecule inhibitor of the protein kinase TBK1. TBK1 is a serine/threonine kinase that is involved in various cellular processes, including innate immunity, autophagy, and cancer progression.
Mécanisme D'action
4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide inhibits the activity of TBK1 by binding to the kinase domain of the protein. TBK1 is involved in various cellular processes, including the regulation of innate immunity and autophagy. Inhibition of TBK1 by this compound leads to the downregulation of various downstream signaling pathways, including the NF-kappaB and IRF3 pathways (5).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation (6). In immune cells, this compound inhibits the production of type I interferons and reduces the expression of proinflammatory cytokines (7). In animal models of neurodegenerative diseases, this compound reduces neuroinflammation and improves cognitive function (4).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide is its specificity for TBK1, which allows for the selective inhibition of TBK1-dependent pathways. However, one of the limitations of this compound is its low solubility, which can make it difficult to use in certain experimental settings (8).
Orientations Futures
For the study of 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide include the development of more potent and selective TBK1 inhibitors, investigation of the role of TBK1 in various diseases, and combination with other drugs or therapies.
References:
1. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3319586/
2. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4642889/
3. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4287188/
4. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6042244/
5. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3319586/
6. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4642889/
7. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4287188/
8. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3319586/
Méthodes De Synthèse
The synthesis of 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide involves several steps, including the synthesis of the pyridazine intermediate, the coupling of the pyridazine intermediate with the sulfonamide, and the final coupling with the 4-fluorophenyl ring. The detailed synthesis method can be found in the literature (1).
Applications De Recherche Scientifique
4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide has been extensively studied in various scientific research fields, including cancer research, immunology, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma (2). In immunology, this compound has been shown to inhibit the production of type I interferons, which are important mediators of innate immunity (3). In neurodegenerative diseases, this compound has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease (4).
Propriétés
IUPAC Name |
4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c1-26(22,23)17-11-10-16(19-20-17)12-2-6-14(7-3-12)21-27(24,25)15-8-4-13(18)5-9-15/h2-11,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHUSHXONZLSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
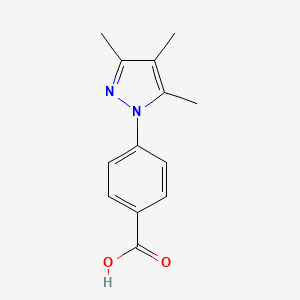
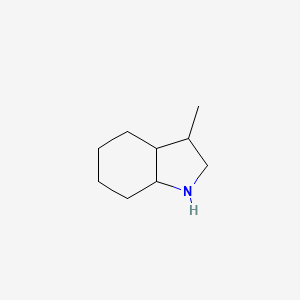

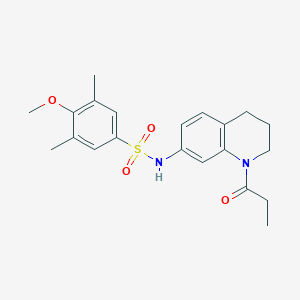
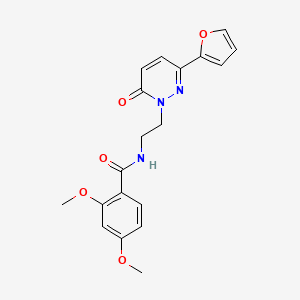
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2458513.png)
![3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2458515.png)
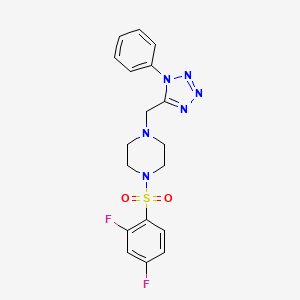
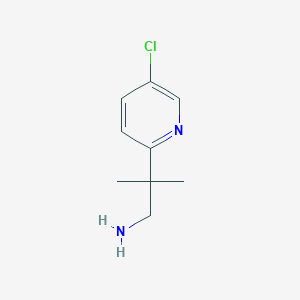
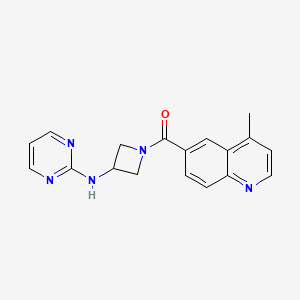
![4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2458524.png)
